Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butoxycarbonyl (boc) protecting group attached to an amino group on a cyclopentane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the boc group.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate involves its role as a protecting group in organic synthesis. The boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-(boc-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring.
Ethyl (1R,2S)-2-(boc-amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring.
Uniqueness
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is unique due to its specific ring size and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The presence of the boc protecting group also makes it particularly useful in peptide synthesis.
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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